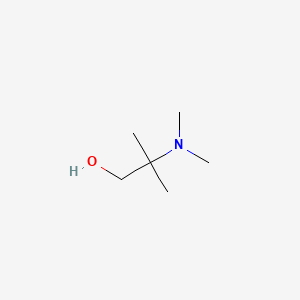
2-(二甲氨基)-2-甲基丙-1-醇
描述
2-(Dimethylamino)-2-methylpropan-1-ol is an organic compound that features both a tertiary amine and a primary alcohol functional group. This compound is of interest due to its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
科学研究应用
2-(Dimethylamino)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
2-(Dimethylamino)-2-methylpropan-1-ol, also known as Dmamp, is a propanol amine derivative . It primarily targets resin systems where precuring, gelation, or other evidence of instability is troublesome .
Mode of Action
Dmamp acts as an emulsifying agent, corrosion inhibitor, resin solubilizer, catalyst, additive, and synthesis agent . It interacts with its targets by forming a stable emulsion, inhibiting corrosion, solubilizing resins, and catalyzing reactions .
Biochemical Pathways
It’s known that dmamp plays a crucial role in the foam formulation process due to its low volatility and higher catalytic activity .
Pharmacokinetics
Its high boiling point minimizes loss while heating the emulsifier . This suggests that Dmamp may have good bioavailability due to its stability under heat.
Result of Action
Dmamp shows good antimicrobial properties against a mixed flora of fungi and bacteria in cutting fluids . It also contributes to reduced fire hazards due to its high flash point .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of Dmamp. Its low volatility and high boiling point suggest that it remains stable and effective even under high temperatures .
生化分析
Biochemical Properties
2-(Dimethylamino)-2-methylpropan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a nucleophile in biochemical processes, participating in the formation of covalent bonds with electrophilic centers on biomolecules. This compound interacts with enzymes such as acetylcholinesterase, where it inhibits the enzyme’s activity by forming a stable complex with the active site. Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function .
Cellular Effects
2-(Dimethylamino)-2-methylpropan-1-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades. This compound can also affect gene expression by interacting with transcription factors and altering their binding affinity to DNA. Furthermore, it impacts cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of 2-(Dimethylamino)-2-methylpropan-1-ol involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it inhibits acetylcholinesterase by forming a covalent bond with the serine residue in the enzyme’s active site. This compound can also interact with DNA, leading to changes in gene expression by altering the binding affinity of transcription factors. Additionally, it can modulate the activity of ion channels and receptors, affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dimethylamino)-2-methylpropan-1-ol change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to heat, light, or acidic conditions. Long-term exposure to 2-(Dimethylamino)-2-methylpropan-1-ol can lead to changes in cellular function, including altered gene expression and metabolic activity. In in vitro studies, it has been observed that the compound’s effects on cellular processes can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-(Dimethylamino)-2-methylpropan-1-ol vary with different dosages in animal models. At low doses, it can enhance cognitive function and improve memory by modulating neurotransmitter levels in the brain. At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range leads to beneficial effects, while doses beyond this range result in adverse effects. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(Dimethylamino)-2-methylpropan-1-ol is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, it undergoes oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. In phase II metabolism, these metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 2-(Dimethylamino)-2-methylpropan-1-ol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular processes. The distribution of 2-(Dimethylamino)-2-methylpropan-1-ol within tissues can vary depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(Dimethylamino)-2-methylpropan-1-ol plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it can be directed to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, it can localize to the plasma membrane, where it modulates the activity of ion channels and receptors. The subcellular localization of 2-(Dimethylamino)-2-methylpropan-1-ol is essential for its role in cellular signaling and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-2-methylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-2-methylpropan-1-ol with dimethylamine under basic conditions. The reaction typically proceeds as follows:
(CH3)2C(OH)CH2Cl+(CH3)2NH→(CH3)2C(OH)CH2N(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)-2-methylpropan-1-ol often involves large-scale reactions using similar starting materials and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions
2-(Dimethylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 2-(Dimethylamino)-2-methylpropanal or 2-(Dimethylamino)-2-methylpropanoic acid.
Reduction: Various amine derivatives.
Substitution: 2-(Dimethylamino)-2-methylpropyl chloride.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethanol: Similar structure but with a shorter carbon chain.
2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group instead of a hydroxyl group.
2-(Dimethylamino)pyridine: Contains a pyridine ring instead of a hydroxyl group.
Uniqueness
2-(Dimethylamino)-2-methylpropan-1-ol is unique due to its combination of a tertiary amine and a primary alcohol functional group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
属性
IUPAC Name |
2-(dimethylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIBIDPMFSLGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10026-98-9 (hydrochloride), 67874-85-5 (maleate) | |
| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044721 | |
| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7005-47-2 | |
| Record name | 2-(Dimethylamino)-2-methyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF CS-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2-(dimethylamino)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIMETHYLAMINO)-2-METHYLPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWG40UQ9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-tert-Butyl-1-oxaspiro[2.5]octane](/img/structure/B1265637.png)






